Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester
Overview
Description
Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester is a useful research compound. Its molecular formula is C26H34N2O6 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Modification
Nalpha-CBZ-Nepsilon-(tert-butoxycarbonyl)-L-lysine benzyl ester is involved in various synthesis and modification processes. One such application is in the semisynthesis of preproinsulin, where the alpha-amino group of proinsulin is protected with the tert-butoxycarbonyl group. This approach facilitates the eventual synthesis of preproinsulin (Büllesbach & Naithani, 1980).
Designing Multivalent Ligands
This compound plays a role in the design of multivalent ligands. In a study, the Nalpha-carboxyanhydride of Nepsilon-carbobenzoxy (CBZ)-L-lysine was polymerized and used to investigate the affinity of multivalent ligands for receptors (Asayama, Maruyama, & Akaike, 1999).
HIV-Protease Inhibitors
In the development of HIV-protease inhibitors, lysine sulfonamide analogues bearing Nepsilon-benzylic ureas have been synthesized. This involves a novel synthetic route of Nalpha-(alkyl)-Nalpha-(sulfonamides)lysinol, demonstrating the compound's relevance in medicinal chemistry (Stranix et al., 2004).
Synthesis of Peptide Fragments
The compound is used in the synthesis of peptide fragments like benzyloxycarbonyl-lysine-glycine methyl ester, which is a fragment of the delicious peptide, an octapeptide of industrial interest (Romero et al., 1997).
Enantiomer Separation
It is also involved in the liquid chromatographic enantiomer separation of N-benzyloxycarbonyl (CBZ) and N-tert-butoxycarbonyl (BOC) alpha-amino acids and their corresponding ethyl esters. This showcases its utility in chiral separations in analytical chemistry (Jin, Bae, & Lee, 2009).
Conversion of Azides to Amines
An innovative method for converting azides to N-(tert-butoxycarbonyl)-protected amines, using the Lindlar catalyst, involves this compound. This method is notable for its chemoselectivity, crucial in organic synthesis (Reddy et al., 2002).
Deprotection Techniques
The compound is also involved in the deprotection of tert-butoxycarbonyl (Boc) groups, highlighting its role in peptide synthesis and modification (Han, Tamaki, & Hruby, 2001).
Hemolysis and Shape Changes in Erythrocytes
Studies have shown its derivatives' effects on human and rat erythrocytes, particularly in inducing hemolysis and shape changes. These findings are significant for understanding cellular interactions with synthetic compounds (Vives et al., 1999).
Properties
IUPAC Name |
benzyl (2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O6/c1-26(2,3)34-24(30)27-17-11-10-16-22(23(29)32-18-20-12-6-4-7-13-20)28-25(31)33-19-21-14-8-5-9-15-21/h4-9,12-15,22H,10-11,16-19H2,1-3H3,(H,27,30)(H,28,31)/t22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQCBZHWLOVRHD-QFIPXVFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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